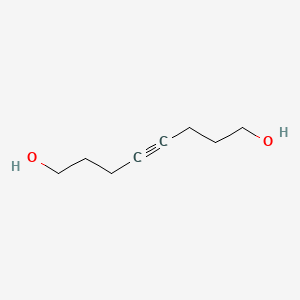

Oct-4-yne-1,8-diol

CAS No.: 24595-59-3

Cat. No.: VC7134628

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24595-59-3 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.198 |

| IUPAC Name | oct-4-yne-1,8-diol |

| Standard InChI | InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 |

| Standard InChI Key | OTBOSHAYKJIVFZ-UHFFFAOYSA-N |

| SMILES | C(CC#CCCCO)CO |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Oct-4-yne-1,8-diol belongs to the alkyne-diol family, characterized by a linear carbon chain with a triple bond between carbons 4 and 5 and hydroxyl groups at both termini. Its IUPAC name is (Z)-oct-4-yne-1,8-diol, though the stereochemical designation is often omitted due to the molecule’s symmetry. The molecular formula C₈H₁₄O₂ corresponds to a molecular weight of 142.19 g/mol, calculated as follows:

Table 1: Physical Properties of Oct-4-Yne-1,8-Diol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Melting Point | Not well-documented |

| Boiling Point | Estimated >200°C |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) |

| Density | ~1.05 g/cm³ |

The compound’s solubility in polar solvents arises from hydrogen bonding via its hydroxyl groups, while the alkyne moiety contributes to limited hydrophobic interactions.

Synthesis Methods

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of Oct-4-yne-1,8-diol:

Alkyne Alkylation

Acetylene serves as the starting material in this method. Deprotonation with a strong base (e.g., sodium amide) generates a reactive acetylide ion, which undergoes nucleophilic substitution with 1-bromohexane:

The reaction requires anhydrous conditions and temperatures below 0°C to prevent side reactions.

Elimination from Dibrominated Precursors

4,5-Dibromooctane-1,8-diol undergoes dehydrohalogenation in liquid ammonia at -70°C using sodium amide:

This method favors the formation of the internal alkyne due to thermodynamic stability.

Industrial Production

Scalable synthesis employs continuous flow reactors to optimize yield and purity. Catalytic hydrogenation of Oct-4-yne-1,8-diol’s alkyne to cis-alkenes (using Lindlar catalyst) is a key step in producing derivatives for polymers.

Reactivity and Chemical Reactions

Alkyne Reactivity

The triple bond undergoes characteristic alkyne reactions:

-

Hydrogenation:

-

Partial: Lindlar catalyst (Pd/CaCO₃, quinoline) yields cis-Oct-4-ene-1,8-diol.

-

Complete: H₂ with PtO₂ produces Octane-1,8-diol.

-

-

Halogenation: Bromine adds across the triple bond, forming 4,5-dibromooctane-1,8-diol.

-

Cycloaddition: Huisgen azide-alkyne cycloaddition (click chemistry) forms triazoles, useful in polymer cross-linking.

Diol Reactivity

The hydroxyl groups participate in:

-

Esterification: Reaction with acetic anhydride yields diacetate derivatives.

-

Oxidation: Strong oxidants (e.g., KMnO₄) convert hydroxyls to ketones or carboxylic acids.

-

Etherification: Williamson synthesis with alkyl halides generates diethers.

Table 2: Common Reactions of Oct-4-Yne-1,8-Diol

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Lindlar catalyst | cis-Oct-4-ene-1,8-diol |

| Bromination | Br₂ in CCl₄ | 4,5-Dibromooctane-1,8-diol |

| Esterification | Acetic anhydride, H₂SO₄ | Diacetylated derivative |

| Click Chemistry | NaN₃, CuSO₄ | Triazole-linked polymer |

Applications in Scientific Research

Polymer Chemistry

The compound’s diol and alkyne groups enable its use as a monomer in:

-

Polyurethanes: Reaction with diisocyanates forms elastomers with enhanced mechanical properties.

-

Clickable Polymers: Cu-catalyzed azide-alkyne cycloaddition creates cross-linked hydrogels for drug delivery.

Pharmaceutical Intermediates

Oct-4-yne-1,8-diol serves as a scaffold for antitumor agents. For example, coupling with azide-functionalized cytotoxins via click chemistry generates targeted prodrugs.

Materials Science

Its rigid alkyne core is incorporated into liquid crystals and molecular wires, exploiting conjugation for electronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume